methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide
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Overview
Description
Methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide is an organic compound with the molecular formula C6H6BrN3O2·HBr and a molecular weight of 312.95 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide typically involves the bromination of pyrimidine derivatives followed by esterification and amination reactions. The general synthetic route includes:
Bromination: Pyrimidine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Esterification: The brominated pyrimidine is then esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions include substituted pyrimidines, dehalogenated pyrimidines, and coupled aryl or vinyl pyrimidines.
Scientific Research Applications
Methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: In the study of nucleic acid analogs and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound can act as an inhibitor of enzymes involved in DNA replication and repair, thereby affecting cellular processes. Its bromine and amino groups play crucial roles in binding to the active sites of target enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-5-bromopyrimidine-2-carboxylate: Lacks the hydrobromide component but shares similar structural features.
Methyl 5-bromopyrimidine-2-carboxylate: Similar but lacks the amino group at the 4-position.
Uniqueness
Methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide is unique due to the presence of both amino and bromine groups, which confer distinct reactivity and binding properties. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
2613383-51-8 |
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Molecular Formula |
C6H7Br2N3O2 |
Molecular Weight |
312.9 |
Purity |
95 |
Origin of Product |
United States |
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